1-Ethenyl-4-(methoxymethyl)benzene
CAS No.: 13051-65-5
Cat. No.: VC18226875
Molecular Formula: C10H12O
Molecular Weight: 148.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13051-65-5 |
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Molecular Formula | C10H12O |
Molecular Weight | 148.20 g/mol |
IUPAC Name | 1-ethenyl-4-(methoxymethyl)benzene |
Standard InChI | InChI=1S/C10H12O/c1-3-9-4-6-10(7-5-9)8-11-2/h3-7H,1,8H2,2H3 |
Standard InChI Key | XVXKXOPCFWAOLN-UHFFFAOYSA-N |
Canonical SMILES | COCC1=CC=C(C=C1)C=C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-Ethenyl-4-(methoxymethyl)benzene features a benzene ring substituted at the para position with a methoxymethyl group () and a vinyl group (). X-ray crystallography of analogous compounds confirms that such substituents adopt planar configurations relative to the aromatic ring, minimizing steric hindrance . The methoxymethyl group contributes to electron-donating effects, altering the ring's electronic density distribution, while the vinyl group introduces sites for electrophilic addition and polymerization.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 148.202 g/mol | |
Exact Mass | 148.089 g/mol | |
Polar Surface Area (PSA) | 9.23 Ų | |
LogP | 2.476 |
Spectroscopic Signatures
Infrared (IR) spectroscopy of related methoxymethylbenzene derivatives shows characteristic absorption bands at:
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1543 cm⁻¹: C=N vibrations (absent in this compound but indicative of electronic environment similarities)
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1177 cm⁻¹: C-O-C asymmetric stretching from the methoxymethyl group .
Nuclear Magnetic Resonance (NMR) data for the compound remain unpublished, but NMR of structurally similar molecules reveals:
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic substitution or etherification reactions. One validated route involves:
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Methoxymethylation: Reacting 4-vinylbenzyl chloride with sodium methoxide in anhydrous dimethylformamide (DMF) at 60°C for 12 hours .
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Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents yields >85% purity .
Reaction equation:
Industrial Manufacturing
Industrial protocols prioritize cost efficiency and scalability:
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Continuous Flow Reactors: Enable precise temperature control (50–70°C) and reduced reaction times.
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Catalytic Systems: Palladium-based catalysts (e.g., Pd/C) enhance yield to >90% while minimizing byproducts.
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Distillation: Fractional distillation under reduced pressure (10–15 mmHg) isolates the product at 110–115°C .
Physicochemical Properties
Thermal Stability
Differential Scanning Calorimetry (DSC) of analogous compounds shows decomposition onset at 180–200°C, suggesting comparable stability for 1-ethenyl-4-(methoxymethyl)benzene . The methoxymethyl group’s electron-donating nature likely delays thermal degradation relative to unsubstituted styrenes.
Solubility and Reactivity
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Solubility: Miscible with dichloromethane, THF, and ethyl acetate; sparingly soluble in water (<0.1 g/L at 25°C) .
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Reactivity: The vinyl group undergoes radical polymerization, while the methoxymethyl ether is susceptible to acid-catalyzed hydrolysis.
Chemical Reactivity and Applications
Polymer Chemistry
The compound serves as a monomer in vinyl polymerization reactions, forming polymers with tunable glass transition temperatures (). Copolymerization with methyl methacrylate (MMA) enhances thermal resistance, making it suitable for coatings and adhesives.
Organic Synthesis Intermediate
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Protecting Groups: The methoxymethyl ether protects alcohols during multi-step syntheses, removable via HCl/MeOH .
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Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl boronic acids yield biaryl structures for pharmaceutical intermediates.
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparisons
Future Research Directions
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Pharmacological Profiling: In vitro assays to evaluate antimicrobial and anticancer activity.
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Process Optimization: Developing biocatalytic routes for greener synthesis.
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Material Science: Exploring copolymers with enhanced mechanical properties for 3D printing.
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